molecular formula C14H18F3NO3 B1498353 (S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester CAS No. 921609-32-7

(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester

Cat. No. B1498353
CAS RN: 921609-32-7
M. Wt: 305.29 g/mol
InChI Key: NSQCPDZVTYYOAN-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester” is a chemical compound that contains a tert-butyl group . The tert-butyl group is a simple hydrocarbon moiety used in chemical transformations and has implications in biosynthetic and biodegradation pathways . This compound is an ester, which is a derivative of carboxylic acid and alcohol .


Synthesis Analysis

The synthesis of “(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester” could involve the use of the Steglich Esterification . This is a mild reaction that allows the conversion of sterically demanding and acid labile substrates. It’s one of the convenient methods for the formation of tert-butyl esters . Another method could be the protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of “(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester” would include a tert-butyl group, a phenylalanine moiety, and a trifluoromethoxyl group. The tert-butyl group is known for its unique reactivity pattern due to its crowded nature .


Chemical Reactions Analysis

The chemical reactions involving “(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester” could include its formation through esterification and its hydrolysis . The base-catalyzed ester hydrolysis, also known as saponification, is used in the production of soaps from fats .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester” would depend on its molecular structure. The tert-butyl group is known for its unique reactivity pattern due to its crowded nature .

Mechanism of Action

The mechanism of action of “(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester” in a chemical reaction would depend on the specific reaction. For instance, in the Steglich Esterification, DCC (dicyclohexylcarbodiimide) and the carboxylic acid can form an O-acylisourea intermediate, which offers reactivity similar to the corresponding carboxylic acid anhydride .

Safety and Hazards

The safety and hazards of “(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester” would depend on its specific properties. It’s important to handle all chemical compounds with care and follow safety guidelines .

Future Directions

The future directions for “(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester” could involve its use in various applications. For instance, methacrylic esters have diverse characteristics and are suitable for many different applications . They have been selected as the raw material for acrylic paint due to their excellent weather and chemical resistance .

properties

IUPAC Name

tert-butyl (2S)-2-amino-3-[4-(trifluoromethoxy)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO3/c1-13(2,3)21-12(19)11(18)8-9-4-6-10(7-5-9)20-14(15,16)17/h4-7,11H,8,18H2,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQCPDZVTYYOAN-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)OC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660529
Record name tert-Butyl O-(trifluoromethyl)-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester

CAS RN

921609-32-7
Record name tert-Butyl O-(trifluoromethyl)-L-tyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester
Reactant of Route 2
Reactant of Route 2
(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester
Reactant of Route 3
Reactant of Route 3
(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester
Reactant of Route 4
Reactant of Route 4
(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester
Reactant of Route 5
Reactant of Route 5
(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester
Reactant of Route 6
Reactant of Route 6
(S)-4-(Trifluoromethoxyl)phenylalanine t-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.